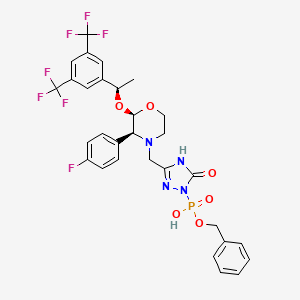

Monobenzyl Fosaprepitant

Description

Properties

IUPAC Name |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42)/t18-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXVNNXGBGMHCL-BLIZRMSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28F7N4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for Monobenzyl Fosaprepitant

Retrosynthetic Analysis Leading to Monobenzyl Fosaprepitant (B1673561)

A retrosynthetic analysis of Monobenzyl Fosaprepitant logically deconstructs the molecule to identify viable starting materials and key transformations. The primary disconnection points are the phosphate (B84403) ester bonds and the core morpholine (B109124) structure, which is derived from aprepitant (B1667566).

Derivation from Aprepitant or Related Morpholine Precursors

The core structure of this compound is directly derived from aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. Aprepitant provides the essential morpholine ring and the complex stereochemistry required for biological activity. Therefore, the retrosynthesis begins with aprepitant as the foundational building block. The synthetic challenge lies in the selective phosphorylation of the hydroxyl group on the triazolone ring of aprepitant.

Phosphorylation Strategies and Benzyl (B1604629) Protection

The introduction of a phosphate group onto the aprepitant scaffold is a critical step. To achieve the monobenzyl derivative, a phosphorylation strategy involving benzyl protecting groups is employed. The retrosynthetic disconnection of the phosphate ester suggests a reaction between aprepitant and a suitably protected phosphorylating agent.

A common strategy involves the use of a phosphorylating agent that can introduce a dibenzyl phosphate group, which is then partially deprotected to yield the monobenzyl product. For instance, tetrabenzyl pyrophosphate is a suitable reagent for this purpose. The use of benzyl groups as protecting agents is advantageous due to their relative stability under various reaction conditions and their susceptibility to removal by catalytic hydrogenation. This allows for a controlled deprotection to achieve the desired this compound.

Detailed Synthetic Procedures and Reaction Conditions

The synthesis of this compound can be approached through a multi-step process involving the formation of a dibenzyl precursor followed by selective debenzylation.

Esterification Reactions for Monobenzyl Phosphate Formation

The initial step involves the phosphorylation of aprepitant to form a dibenzyl phosphate ester. This is typically achieved by reacting aprepitant with tetrabenzyl pyrophosphate in the presence of a suitable base. The base plays a crucial role in deprotonating the hydroxyl group of the triazolone ring, making it nucleophilic enough to attack the phosphorylating agent.

Subsequently, the formation of this compound is achieved through the selective removal of one of the two benzyl groups from the dibenzyl intermediate. This partial debenzylation is a delicate process that requires careful control of reaction conditions to prevent complete deprotection to fosaprepitant.

A plausible synthetic route, as suggested by patent literature, involves the synthesis of the dibenzyl ester intermediate followed by a controlled debenzylation to the "single-benzyl ester intermediate" patsnap.com.

Catalyst Systems and Reagent Optimization

The choice of catalyst is critical for the debenzylation step. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenolysis of benzyl ethers. google.comgoogleapis.com The optimization of the catalyst loading, hydrogen pressure, and reaction time is essential to favor the formation of the monobenzyl product over the fully debenzylated fosaprepitant.

The selection of the base for the initial phosphorylation is also a key parameter. While strong bases like sodium hexamethyldisilazide (NaHMDS) can be used, alternative, milder bases may offer better control and selectivity. patsnap.com The table below summarizes some of the reagents that can be employed in the synthesis.

| Step | Reagent/Catalyst | Function | Reference |

| Phosphorylation | Tetrabenzyl pyrophosphate | Phosphorylating agent | patsnap.com |

| Phosphorylation | Sodium hexamethyldisilazide | Base | patsnap.com |

| Debenzylation | Palladium on carbon (Pd/C) | Catalyst for hydrogenolysis | google.comgoogleapis.com |

Solvating Environments and Temperature Control

The solvent system and reaction temperature are critical variables that influence the reaction rate, yield, and selectivity of both the phosphorylation and debenzylation steps.

For the phosphorylation of aprepitant, anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) are often employed to prevent side reactions with the highly reactive phosphorylating agent and base. patsnap.com The reaction is typically carried out at low temperatures to control the reactivity and minimize the formation of impurities.

The debenzylation step is commonly performed in alcoholic solvents like methanol (B129727) or ethanol (B145695), which are suitable for catalytic hydrogenation. google.com Temperature control during this step is crucial for achieving selective monodebenzylation. Lower temperatures and shorter reaction times would theoretically favor the formation of the monobenzyl intermediate.

| Step | Solvent | Temperature | Reference |

| Phosphorylation | Anhydrous Tetrahydrofuran (THF) | Low temperature (e.g., -78 °C to 0 °C) | patsnap.com |

| Debenzylation | Methanol | Controlled temperature (e.g., room temperature) | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern pharmaceutical manufacturing to minimize environmental impact. In the context of this compound and its parent compound, fosaprepitant, these principles guide the optimization of synthetic pathways, from the choice of reagents to the final purification steps.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. researchgate.netmonash.edu In the synthesis of fosaprepitant intermediates, including this compound, catalytic reactions are favored as they inherently offer high atom economy. researchgate.net

The synthesis typically involves the phosphorylation of aprepitant. One pathway proceeds through a dibenzylated intermediate, dibenzyl fosaprepitant, which is then selectively debenzylated to yield this compound or hydrogenated directly to form fosaprepitant. The key reactions involved are phosphorylation and catalytic hydrogenation.

Phosphorylation: Early methods for phosphorylating aprepitant often utilized hazardous and pyrophoric bases such as n-butyl lithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) under anhydrous conditions and at very low temperatures. google.com These reagents generate significant amounts of salt waste upon quenching and pose considerable safety risks. More advanced methods aim to replace these with more benign bases.

Catalytic Hydrogenation: The conversion of benzylated intermediates, such as dibenzyl fosaprepitant, to the final product involves catalytic hydrogenation. google.com This step typically employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni). google.comgoogle.com Hydrogenation is an addition reaction, which is an ideal type of transformation from an atom economy perspective, as all atoms of the hydrogen molecule are incorporated into the product, resulting in minimal waste.

| Reaction Type | Catalyst/Reagent Example | Impact on Atom Economy & Waste |

| Phosphorylation | Tetrabenzyl pyrophosphate with a hindered base | The choice of base is critical. Moving away from pyrophoric bases like n-BuLi reduces salt waste from quenching steps. google.com |

| Catalytic Hydrogenation | H₂ with Pd/C or Raney Ni Catalyst | Excellent atom economy, as it is an addition reaction where all reactant atoms are incorporated into the product. researchgate.netgoogle.com |

Solvents constitute a large portion of the waste generated in pharmaceutical manufacturing, making solvent selection a critical aspect of green synthesis. mdpi.com In the various patented processes for synthesizing and purifying fosaprepitant and its intermediates, a range of organic solvents are employed.

The synthesis and purification of fosaprepitant intermediates involve solvents for the reaction medium, extraction, and crystallization/purification. For instance, a method for preparing fosaprepitant involves using methyl tert-butyl ether (MTBE) as an organic solvent for washing and work-up. google.com While MTBE is sometimes considered a greener alternative to other ethers, its potential as a groundwater contaminant is a concern. The purification of fosaprepitant often involves dissolving the compound in methanol and then precipitating it by adding a "poor solvent." google.com Several such solvents have been documented, each with its own environmental and safety profile. google.com

The table below summarizes solvents used in various stages of fosaprepitant synthesis and purification, providing context on their sustainability.

| Solvent | Role in Process | Green Chemistry Considerations |

| Methanol | Reaction medium, Dissolution | Commonly used; toxic but biodegradable. Can be produced from renewable sources. google.comgoogle.com |

| Isopropanol | Reaction medium, Crystallization | Considered a greener solvent alternative to others like ethanol. google.comgoogle.com |

| Methyl tert-butyl ether (MTBE) | Extraction / Washing | Used as a work-up solvent. google.com Faces restrictions due to concerns about groundwater contamination. |

| Acetone | Purification (Anti-solvent) | A common and effective solvent, but it is a Volatile Organic Compound (VOC). google.com |

| Acetonitrile (B52724) | Purification (Anti-solvent) | Effective for crystallization but is a toxic byproduct of acrylonitrile (B1666552) production. google.com |

| Methyl isobutyl ketone (MIBK) | Purification (Anti-solvent) | A useful solvent but is a hazardous air pollutant and VOC. google.com |

The selection of these solvents reflects a balance between process efficiency and environmental considerations. The trend in green pharmaceutical synthesis is towards using water, supercritical fluids, or bio-derived solvents where possible, although their application depends on the specific solubility and reactivity requirements of the intermediates like this compound. mdpi.com

Improving energy efficiency is another cornerstone of green chemistry, directly impacting the carbon footprint and cost of the manufacturing process. In the synthesis of this compound and related compounds, energy efficiency is primarily achieved by optimizing reaction conditions and utilizing catalysis.

A significant improvement in energy efficiency has been the move away from cryogenic reaction conditions. Early phosphorylation methods required temperatures as low as -78°C, demanding substantial energy input for cooling. In contrast, a patent for an improved process highlights its energy-efficient nature by conducting the phosphorylation step at a much milder temperature of 25-30°C. google.com Another patented method specifies a reaction temperature between -5°C and 5°C, which, while still requiring cooling, is significantly less energy-intensive than deep cryogenic conditions. google.com

| Method | Reaction Temperature | Catalyst | Energy Efficiency Implications |

| Early Phosphorylation | Low temperatures (e.g., below -20°C) | Stoichiometric strong bases (e.g., n-BuLi) | High energy consumption for cooling. google.com |

| Improved Phosphorylation | -5°C to 5°C | Hindered base | Moderate energy savings compared to deep cryogenic methods. google.com |

| Energy-Efficient Process | 25-30°C | Base in an organic solvent | Significant energy savings by operating near ambient temperature. google.com |

| Catalytic Hydrogenation | Ambient or slightly elevated | Pd/C or Raney Ni | Catalysis enables lower activation energy, reducing the need for high heat and pressure. google.comgoogle.com |

By developing synthetic routes that operate closer to ambient temperature and employ efficient catalysts, the production process for fosaprepitant intermediates becomes more sustainable and economically viable.

Chemical Characterization and Structural Elucidation of Monobenzyl Fosaprepitant

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of chemical compounds. For Monobenzyl Fosaprepitant (B1673561), a multi-technique approach is employed, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide complementary information about its atomic connectivity, molecular weight, and functional groups. allmpus.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR analyses are performed to map out the complete carbon-hydrogen framework of Monobenzyl Fosaprepitant.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration. Key expected signals would include those from the aromatic protons of the bis(trifluoromethyl)phenyl, fluorophenyl, and benzyl (B1604629) groups, as well as the aliphatic protons of the morpholine (B109124) ring, the ethyl ether side chain, and the methylene (B1212753) bridge.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum would be characterized by distinct signals for the aromatic carbons, the aliphatic carbons of the morpholine and ethyl ether moieties, the triazolone ring carbons, and the benzylic methylene carbon. The presence of fluorine atoms causes characteristic splitting patterns for adjacent carbon atoms (C-F coupling), which aids in the assignment of the fluorophenyl and trifluoromethylphenyl groups.

Table 1: Expected ¹H and ¹³C NMR Spectral Data for this compound

| Structural Moiety | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Bis(trifluoromethyl)phenyl Group | Aromatic protons in the range of 7.0-8.0 ppm | Aromatic carbons, including quaternary carbons attached to CF₃ groups (showing q, JC-F coupling) |

| Fluorophenyl Group | Aromatic protons showing coupling to fluorine | Aromatic carbons showing characteristic C-F coupling constants |

| Benzyl Group | Aromatic protons (~7.3 ppm) and benzylic CH₂ (~5.0 ppm) | Aromatic carbons and the benzylic CH₂ carbon |

| Morpholine Ring | Aliphatic protons in the range of 2.5-4.5 ppm | Aliphatic carbons of the morpholine ring |

| Ethyl Ether Side Chain | Methine (CH) and methyl (CH₃) protons | Aliphatic carbons of the ethyl group |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented is illustrative of expected regions.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula C₃₀H₂₈F₇N₄O₆P corresponds to a molecular weight of 704.53 g/mol . allmpus.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Electron spray ionization (ESI) is a common technique used for this type of analysis. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable information for structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ester bond, loss of the benzyl group, and cleavages within the morpholine ring and the ether linkage.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z Value | Description |

|---|---|---|

| Molecular Ion [M+H]⁺ | 705.17 | Protonated parent molecule |

| Fragment Ion | 613.1 | Loss of the benzyl group (C₇H₇) and subsequent rearrangement, corresponding to the Fosaprepitant core |

| Fragment Ion | 533.2 | Loss of the phosphate (B84403) group, corresponding to the Aprepitant (B1667566) core |

Note: The fragmentation pattern provides a molecular fingerprint that confirms the identity of the compound.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various structural features.

Key expected absorptions include the stretching vibrations of the P=O and P-O-C bonds of the phosphonic ester group, the C=O stretch of the triazolone ring, the C-F stretches of the trifluoromethyl and fluorophenyl groups, the C-O-C stretches of the ether and morpholine moieties, and the aromatic C-H and C=C stretching vibrations.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| P=O (Phosphoryl) | 1250 - 1300 | Stretching |

| P-O-C (Phosphate Ester) | 950 - 1050 | Stretching |

| C=O (Triazolone) | 1680 - 1720 | Stretching |

| C-F (Aromatic) | 1100 - 1400 | Stretching |

| C-O-C (Ether/Morpholine) | 1050 - 1150 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

Chromatographic Purity Assessment and Impurity Profiling of the Intermediate

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for identifying and quantifying any related substances or residual solvents.

A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed for the analysis of Fosaprepitant and its related substances, including this compound. nih.gov Method development involves optimizing various parameters to achieve adequate separation of the main compound from all potential impurities.

Column: A common choice is a C18 column (e.g., Symmetry Shield RP-18, 250 mm × 4.6 mm, 5 µm) which provides good retention and selectivity for the compounds of interest. researchgate.net

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The gradient program is designed to resolve compounds with different polarities.

Detection: UV detection is typically performed at a wavelength where all compounds exhibit significant absorbance, often around 210-215 nm. researchgate.net

Temperature: The column temperature is controlled (e.g., 35°C) to ensure reproducible retention times and peak shapes. nih.gov

This method must be validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring it is suitable for its intended purpose in a quality control environment. nih.gov

Impurity profiling is a critical aspect of chemical characterization. The validated HPLC method is used to separate, identify, and quantify impurities present in batches of this compound. These impurities can arise from the manufacturing process or degradation.

Known related substances that are monitored include the starting materials, other intermediates, and degradation products.

Table 4: Known Related Substances in Fosaprepitant Synthesis

| Compound Name | Relationship to this compound |

|---|---|

| Aprepitant | Dephosphorylated and debenzylated product |

| Fosaprepitant | Debenzylated product |

| Fosaprepitant Dibenzyl Ester | A related synthetic intermediate |

| Fosaprepitant Desfluoro Impurity | An impurity lacking the fluorine atom on the phenyl ring |

The quantification of these impurities is crucial, with typical specifications limiting individual known impurities to 0.2-0.5% and any single unknown impurity to below 0.10%. veeprho.com

In addition to related substances, residual solvents from the synthesis and purification steps must be controlled. Gas Chromatography (GC) is the standard technique for quantifying residual solvents. Limits are set based on ICH guidelines, for example, methanol is often limited to less than 3000 ppm. veeprho.com

Impact of Impurities on Subsequent Reaction Steps

In the synthesis of Fosaprepitant, this compound is a key intermediate formed from the phosphorylation of Aprepitant. However, its presence as a residual impurity in subsequent steps, particularly the final debenzylation to form Fosaprepitant, can have significant consequences on the process efficiency and the purity of the final active pharmaceutical ingredient (API).

The conversion of this compound to Fosaprepitant typically involves a hydrogenation reaction to remove the benzyl protecting group. The presence of unreacted this compound in the final stages of the synthesis presents several challenges:

Purification Challenges: The structural similarity between this compound and Fosaprepitant can make their separation challenging. This necessitates more rigorous and potentially costly purification methods, such as multiple crystallizations or preparative chromatography, to achieve the high purity required for pharmaceutical use.

Impact on Final Product Specifications: Regulatory authorities impose strict limits on the levels of impurities in final drug products. Patents related to the synthesis of Fosaprepitant Dimeglumine highlight the importance of controlling process impurities, with specifications often requiring that the levels of this compound and other related substances be below the detection limit as measured by HPLC google.com. The presence of this impurity above the specified limits can lead to batch rejection and regulatory non-compliance.

Potential for Side Reactions: Although not explicitly detailed in the provided search results, the presence of an intermediate like this compound could potentially lead to the formation of other minor impurities through side reactions under the conditions of the subsequent processing steps.

The stringent control over the level of this compound is a critical process parameter in the manufacturing of Fosaprepitant. Process analytical technology (PAT) and in-process controls are often employed to monitor the conversion of this compound and ensure its level is minimized before proceeding to the final isolation and purification of the drug substance. This rigorous control is essential to guarantee the safety, efficacy, and quality of the final Fosaprepitant product.

Transformation and Derivatization of Monobenzyl Fosaprepitant

Conversion Mechanisms to Fosaprepitant (B1673561)

The conversion of monobenzyl fosaprepitant, or its precursor dibenzyl fosaprepitant, to fosaprepitant is centered on the removal of the benzyl (B1604629) protecting group(s) from the phosphate (B84403) moiety. This de-benzylation is a pivotal step in the synthesis, yielding the desired phosphonic acid group.

The primary strategy for the deprotection of the phosphate group in fosaprepitant intermediates is catalytic hydrogenation. google.com This chemical process involves the cleavage of the carbon-oxygen bond in the benzyl ester group through the addition of hydrogen. google.com The reaction is typically carried out by reacting the benzylated precursor with a hydrogen source in the presence of a metal catalyst.

Various patent literature outlines processes starting from dibenzyl fosaprepitant, which is de-benzylated to fosaprepitant, often proceeding through the monobenzyl intermediate. googleapis.com Catalytic transfer hydrogenation, which uses a hydrogen donor molecule instead of hydrogen gas, is also a viable method. researchgate.net The selection of the specific hydrogenation technique and catalyst can influence reaction efficiency, selectivity, and the impurity profile of the resulting fosaprepitant. nacatsoc.org

The efficiency of the de-benzylation reaction is highly dependent on the choice of catalyst and reaction conditions. Palladium-based catalysts are widely employed for this transformation due to their high activity in hydrogenolysis reactions. google.comgoogle.com

Commonly used catalysts include:

Palladium on Carbon (Pd/C): This is a frequently cited catalyst for the hydrogenation of dibenzyl fosaprepitant to produce fosaprepitant. google.comgoogleapis.com It is effective in solvents like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere.

Raney Nickel (Raney Ni): This catalyst is also used for the hydrogenation of the dibenzyl precursor in a methanol solvent.

Pearlman's Catalyst (Palladium Hydroxide (B78521) on Carbon): This is another effective catalyst for the de-benzylation step, utilized in a methanol-based reaction medium.

The hydrogen source can be hydrogen gas, typically applied from a balloon or in a pressurized reactor, or a hydrogen donor like ammonium (B1175870) formate (B1220265) in transfer hydrogenation. researchgate.net The choice of solvent is also critical, with alcohols such as methanol and ethanol being common choices. The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure its completion before the catalyst is filtered off.

| Catalyst | Starting Material | Solvent | Reported Yield | Source |

|---|---|---|---|---|

| Pd/C | Dibenzyl Fosaprepitant | Ethanol | 74% | |

| Pd/C | Dibenzyl Fosaprepitant | Isopropanol | 74% | |

| Raney Ni | Dibenzyl Fosaprepitant | Methanol | 75% | |

| Pearlman's Catalyst | Dibenzyl Fosaprepitant | Methanol | 75% |

Stability and Degradation Pathways of the Monobenzyl Intermediate

The chemical stability of this compound is a crucial factor in the manufacturing process. While it is generally considered more stable than its dibenzyl counterpart, it is susceptible to degradation, particularly in solution. googleapis.com The inherent instability of fosaprepitant itself, which readily undergoes hydrolysis, suggests that the monobenzyl intermediate shares similar degradation pathways. google.com

Information specifically detailing the solid-state stability of isolated this compound is limited in publicly available literature. However, patent documents suggest it is a viable, isolatable intermediate. google.com The stability of the final product, fosaprepitant, is known to be a concern even in its lyophilized, solid form, where it can degrade via hydrolysis to form aprepitant (B1667566). google.comgoogle.com This suggests that the presence of residual moisture could be a critical factor in the solid-state stability of the monobenzyl intermediate. To mitigate degradation in the final product, formulations often include stabilizers like polysorbate 80 or cyclodextrins. google.comgoogle.com

In aqueous environments, fosaprepitant is known to undergo hydrolytic degradation. google.com The primary degradation product formed through this pathway is aprepitant. google.comasianpubs.org This premature conversion before administration is undesirable as aprepitant has poor water solubility and may precipitate out of solution. google.com

Studies on the degradation kinetics of fosaprepitant in aqueous solutions show that the process follows apparent first-order kinetics. nih.gov The rate of degradation is significantly influenced by the pH of the solution. nih.gov While specific kinetic studies on the monobenzyl intermediate are not widely published, its structural similarity to fosaprepitant implies a similar susceptibility to hydrolysis, leading to the formation of aprepitant and benzyl alcohol. This compound is also identified as a potential process-related impurity in the synthesis of fosaprepitant. asianpubs.org

Several environmental factors can impact the stability of fosaprepitant and, by extension, the monobenzyl intermediate.

Temperature: Stability studies of fosaprepitant solutions show a dependence on temperature. For instance, fosaprepitant in a 0.9% NaCl solution is stable for 7 days at both room temperature (27.0 ± 0.9°C) and under refrigeration (4.9 ± 1.5°C). omicsonline.orgomicsonline.org Higher temperatures generally accelerate the rate of chemical degradation.

pH: The pH of the solution is a critical factor. The hydrolysis of similar ester compounds is often catalyzed by hydroxide ions, with degradation rates increasing at higher pH values. nih.gov Fosaprepitant solutions for clinical use have a basic pH, typically around 8.0-8.5. omicsonline.org

Light: Exposure to light can also affect stability. Studies have shown that protecting fosaprepitant solutions from light can extend their stability. omicsonline.orgomicsonline.org For example, when protected from light, fosaprepitant solutions were stable for up to 15 days. omicsonline.orgomicsonline.org

Humidity: For solid forms, humidity is a significant factor, as the presence of water can facilitate hydrolytic degradation. asianpubs.org

| Condition | Storage Temperature | Observed Stability Period (≥90% Concentration) | Source |

|---|---|---|---|

| Exposed to Light | Room Temperature (27.0 ± 0.9°C) | 7 days | omicsonline.orgomicsonline.org |

| Exposed to Light | Refrigerated (4.9 ± 1.5°C) | 7 days | omicsonline.orgomicsonline.org |

| Protected from Light | Room Temperature (27.0 ± 0.9°C) | 15 days | omicsonline.orgomicsonline.org |

| Protected from Light | Refrigerated (4.9 ± 1.5°C) | 15 days | omicsonline.orgomicsonline.org |

Theoretical and Computational Studies Involving Monobenzyl Fosaprepitant

Molecular Modeling and Conformational Analysis of the Intermediate

Molecular modeling and conformational analysis are fundamental computational techniques used to predict the three-dimensional structure of a molecule and its preferred shapes, or conformations. For an intermediate like monobenzyl fosaprepitant (B1673561), understanding its conformational landscape is crucial as it can influence its reactivity, stability, and interaction with other molecules in a reaction mixture.

The process would involve using molecular mechanics (MM) force fields to rapidly explore the potential energy surface of the molecule. By systematically rotating the rotatable bonds, a series of low-energy conformations can be generated. These conformations represent the different shapes the molecule can adopt in solution. The relative stability of these conformers is determined by their potential energy, with lower energy conformations being more populated at equilibrium.

For monobenzyl fosaprepitant, key areas of conformational flexibility would include the orientation of the benzyl (B1604629) group on the phosphate (B84403) moiety, the conformation of the morpholine (B109124) ring, and the spatial arrangement of the bulky trifluoromethylphenyl and fluorophenyl groups.

A hypothetical conformational analysis of this compound might yield data such as that presented in the interactive table below. This data would typically be generated by computational software and would list the different stable conformers, their relative energies (indicating their stability), and key dihedral angles that define their shape.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C) (P-O-C-C) | Dihedral Angle 2 (°C) (C-N-C-C) |

| 1 | 0.00 | 178.5 | 60.2 |

| 2 | 1.25 | -65.3 | 58.9 |

| 3 | 2.50 | 85.1 | -59.5 |

| 4 | 3.10 | 175.4 | 179.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from conformational analysis studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of a molecule's electronic structure compared to molecular mechanics. nih.gov These methods can be used to calculate a wide range of properties that are directly related to the molecule's reactivity.

For this compound, DFT calculations would be employed to understand the distribution of electrons within the molecule, identify the most reactive sites, and predict its spectroscopic properties. Key parameters that would be calculated include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Partial Atomic Charges: These calculations would reveal the distribution of charge across the atoms of this compound. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the phosphorus atom in the phosphate group is expected to have a significant positive partial charge, making it a likely site for nucleophilic attack during the de-benzylation step.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

The following interactive table presents hypothetical data that could be obtained from quantum chemical calculations on this compound.

Interactive Data Table: Hypothetical Electronic Properties of this compound (DFT Calculations)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Partial Charge on Phosphorus Atom | +1.8 e |

| Partial Charge on Benzyl Carbonyl Carbon | -0.1 e |

Note: The data in this table is hypothetical and intended to be representative of the outputs from quantum chemical calculations.

Simulation of Reaction Pathways for De-benzylation and Prodrug Activation

A critical application of computational chemistry in the context of this compound is the simulation of the reaction pathways for its conversion to fosaprepitant (de-benzylation) and the subsequent activation of the prodrug. nih.gov These simulations can elucidate the mechanism of these reactions, identify the transition states, and calculate the activation energies, which determine the reaction rates.

The de-benzylation of this compound is a key step in the synthesis of fosaprepitant. Computational methods can be used to explore different potential mechanisms for this reaction, for example, a nucleophilic substitution reaction at the benzylic carbon or the phosphorus atom. By calculating the energy profile for each proposed pathway, the most likely mechanism can be identified.

Similarly, understanding the activation of the fosaprepitant prodrug, which involves the enzymatic cleavage of the phosphate group to release the active drug aprepitant (B1667566), can be aided by computational simulations. patsnap.com While this compound itself is not the prodrug, the computational study of its de-benzylation provides a model for the cleavage of the phosphate ester bond, which is central to the prodrug's mechanism of action.

Techniques such as combined Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to model the reaction within the active site of an enzyme, providing a more realistic simulation of the biological process.

A hypothetical study of the de-benzylation reaction might compare different reaction mechanisms, as illustrated in the following interactive table.

Interactive Data Table: Hypothetical Reaction Energy Barriers for this compound De-benzylation

| Proposed Mechanism | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| SN2 at Benzylic Carbon | 25.4 | -10.2 |

| Nucleophilic Attack at Phosphorus | 35.1 | -8.5 |

| Acid-Catalyzed Cleavage | 22.8 | -12.1 |

Note: The data in this table is hypothetical and illustrates the kind of comparative results that can be obtained from reaction pathway simulations.

Preclinical Pharmacological Considerations Relevant to Monobenzyl Fosaprepitant S Prodrug Chain As Part of Fosaprepitant

Enzymatic Hydrolysis Mechanisms: Ubiquitous Phosphatases in Prodrug Conversion (Referencing Fosaprepitant's Mechanism)

Fosaprepitant (B1673561), a water-soluble phosphoryl prodrug of aprepitant (B1667566), undergoes rapid and extensive metabolic conversion to the active aprepitant following intravenous administration. nih.govgoogle.com This bioactivation is not dependent on a single, specific enzyme but is rather facilitated by the action of ubiquitous phosphatases, which are widely distributed throughout the body. nih.govumw.edu.pl The enzymatic hydrolysis initiated by these phosphatases cleaves the phosphate (B84403) group from the fosaprepitant molecule. This process is highly efficient, with the conversion to aprepitant occurring within 30 minutes of infusion. nih.govnih.gov The pharmacological effects of fosaprepitant are therefore directly attributable to its active metabolite, aprepitant. nih.gov

Preclinical Receptor Binding Characteristics of Related Neurokinin-1 Receptor Antagonist Moieties (Aprepitant)

Aprepitant, the active metabolite of fosaprepitant, is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor. nih.govdrugbank.com Its mechanism of action involves competitively blocking the binding of substance P, the natural ligand for the NK1 receptor, thereby preventing signal transduction. nih.govjnccn.org This antagonism of the NK1 receptor is central to its antiemetic properties.

Preclinical studies have demonstrated the high selectivity of aprepitant for the NK1 receptor. It exhibits little to no affinity for other receptors, including serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors, which are the targets of other antiemetic therapies. drugbank.comresearchgate.net This high degree of selectivity contributes to its specific pharmacological profile. The binding affinity of aprepitant for the human NK1 receptor is in the nanomolar range, with an inhibitory constant (Ki) of 0.12 nM. researchgate.nettandfonline.com In contrast, its affinity for NK2 and NK3 receptors is significantly lower. tandfonline.com

Table 1: Binding Affinity of Aprepitant for Neurokinin Receptors

| Receptor | Inhibitory Constant (Ki) |

|---|---|

| Human NK1 | 0.12 nM researchgate.nettandfonline.com |

| NK2 | Significantly lower affinity tandfonline.com |

| NK3 | Significantly lower affinity tandfonline.com |

The molecular structure of aprepitant is critical to its high-affinity binding to the NK1 receptor. The crystal structure of the human NK1 receptor in complex with aprepitant has provided detailed insights into the key interactions that govern this binding. nih.gov Aprepitant possesses a morpholine (B109124) core with several key substituents that contribute to its antagonist activity. nih.gov

Structure-activity relationship studies have highlighted the importance of specific functional groups. For instance, the triazolinone substituent is crucial for high-affinity binding, as its removal has been shown to decrease the ligand-binding affinity by 30-fold. nih.gov The nitrogen atoms within the triazole group form two hydrogen bonds with the receptor, while the oxygen in the triazolinone group establishes another two hydrogen bonds, further stabilizing the interaction. nih.gov The bis-trifluoromethyl-phenylethoxy group and the 4-fluoro-phenyl group also play significant roles in occupying the binding pocket of the NK1 receptor. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Monobenzyl Fosaprepitant |

| Fosaprepitant |

| Aprepitant |

| Substance P |

| Ondansetron |

| Granisetron |

| Palonosetron |

| Tropisetron |

| Dexamethasone sodium phosphate |

| Methylprednisolone sodium succinate |

| Rolapitant |

| Casopitant |

| Netupitant |

Advanced Analytical and Bioanalytical Methodologies for Preclinical Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification of Monobenzyl Fosaprepitant (B1673561) and its Metabolites in Biological Matrices (Preclinical Focus)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone technique for the quantitative analysis of drugs and their metabolites in complex biological matrices like plasma, serum, and tissue homogenates. nih.govnih.gov Its high sensitivity and selectivity make it indispensable for preclinical pharmacokinetic studies. nih.gov

A typical LC-MS/MS method for a compound like Monobenzyl Fosaprepitant involves several key steps. Sample preparation is critical to remove interfering substances from the biological matrix. nih.gov Protein precipitation is a common and straightforward approach, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.govgoogle.com The resulting supernatant, containing the analyte, can then be directly injected or further processed.

Chromatographic separation is subsequently performed to resolve this compound and its potential metabolites from endogenous matrix components. nih.gov Reversed-phase chromatography is frequently used, employing columns like a C8 or C18. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.5% formic acid) and an organic solvent (e.g., acetonitrile) allows for the effective separation of compounds with varying polarities. nih.govresearchgate.net

Detection and quantification are achieved using a tandem mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This highly specific detection method monitors a predefined precursor-to-product ion transition for the analyte and its internal standard. nih.govresearchgate.net For a phosphate-containing compound like this compound, electrospray ionization (ESI) can be used in either positive or negative mode, depending on which provides a better signal. For the related compound fosaprepitant, negative ESI mode has been shown to be effective. researchgate.net The development of such methods enables the sensitive determination of the compound at low ng/mL levels, which is crucial for characterizing its pharmacokinetic profile in preclinical models. nih.govresearchgate.net

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile. google.comresearchgate.net |

| LC Column | Reversed-phase C8 or C18 (e.g., 50 mm x 2.1 mm, 2.7 µm). nih.govresearchgate.net |

| Mobile Phase | Gradient elution using A: Water with 0.5% formic acid and B: Acetonitrile. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for phosphate (B84403) prodrugs. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| Example MRM Transitions | Hypothetical transition for this compound and known transition for Aprepitant (B1667566) (m/z 533.2 → 275.1). researchgate.net |

| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 1-15 ng/mL). nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification in Preclinical Biotransformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules, making it invaluable for identifying unknown metabolites in preclinical biotransformation studies. technologynetworks.commdpi.com While LC-MS/MS is excellent for quantification, NMR provides the detailed structural information necessary to definitively identify the sites of metabolic modification. nih.gov

In a typical preclinical workflow, this compound would be incubated with a biological system that mimics metabolism, such as liver microsomes or hepatocytes. Following the incubation, the sample is extracted and purified to isolate potential metabolites. These isolated compounds are then analyzed using a suite of NMR experiments.

One-dimensional (1D) ¹H NMR is the starting point, providing a fundamental spectrum of the proton signals in the molecule. mdpi.comnih.gov Changes in the chemical shifts or the disappearance of signals compared to the parent compound can indicate where a metabolic change has occurred. nih.gov

For more complex structures or to confirm assignments, two-dimensional (2D) NMR experiments are employed. mdpi.comnih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, helping to piece together fragments of the molecule. mdpi.comnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a map of C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting molecular fragments and identifying modifications like hydroxylations or demethylations. mdpi.com

By combining the information from these advanced NMR techniques, researchers can build a complete structural picture of the metabolites formed during preclinical biotransformation studies. technologynetworks.com

| NMR Experiment | Purpose in Metabolite Identification |

|---|---|

| 1D ¹H NMR | Initial screening to observe changes in proton signals (chemical shifts, multiplicity) compared to the parent drug. nih.gov |

| 2D COSY | Establishes proton-proton (H-H) correlations to identify spin systems and adjacent protons. mdpi.com |

| 2D HSQC/HMBC | Determines proton-carbon (H-C) correlations to assign carbon signals and identify sites of metabolism (e.g., hydroxylation, oxidation). mdpi.com |

| ¹³C NMR | Provides information on the carbon skeleton of the metabolite. |

| ³¹P NMR | Specifically analyzes the phosphorus atom in the phosphate group, useful for tracking modifications to this part of the molecule. mdpi.com |

Application of Advanced Chromatographic Techniques for High-Resolution Separation

The complexity of biological samples from preclinical studies, which contain the parent drug, multiple metabolites, and endogenous compounds, demands high-resolution chromatographic separation for accurate analysis. unige.ch Modern advancements in liquid chromatography, particularly Ultra-High Performance Liquid Chromatography (UHPLC), offer significant improvements in speed, resolution, and sensitivity over conventional HPLC. unige.ch

UHPLC systems utilize columns packed with sub-2 µm particles. This smaller particle size leads to much higher separation efficiency, resulting in sharper and narrower peaks. unige.ch This enhanced resolution is critical for separating structurally similar metabolites or resolving the parent compound from closely eluting impurities. A method for separating fosaprepitant and its related substances, for instance, used a gradient elution on a C18 column, demonstrating the ability to resolve multiple compounds within a single run.

The development of a robust, high-resolution chromatographic method is a prerequisite for accurate quantification by mass spectrometry. By ensuring baseline separation of analytes, the risk of ion suppression or enhancement from co-eluting compounds is minimized, leading to more reliable and reproducible quantitative data. These advanced techniques are essential for building a comprehensive understanding of a drug candidate's disposition in preclinical models.

| Parameter | Description |

|---|---|

| Technique | Ultra-High Performance Liquid Chromatography (UHPLC). unige.ch |

| Column | Reversed-phase column with sub-2 µm particle size (e.g., C18, 1.8 µm). |

| Mobile Phase | Gradient elution with buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). researchgate.net |

| Flow Rate | Optimized for the column dimensions, typically higher than conventional HPLC. |

| Column Temperature | Controlled to ensure reproducible retention times (e.g., 20-30°C). researchgate.net |

| Detection | UV detection (for method development) followed by Mass Spectrometry (for bioanalysis). researchgate.net |

Future Research Directions and Potential Applications of Monobenzyl Fosaprepitant Chemistry

Exploration of Novel Synthetic Routes to Monobenzyl Fosaprepitant (B1673561)

The current synthesis of Fosaprepitant typically involves the phosphorylation of Aprepitant (B1667566) to yield a dibenzyl-protected intermediate, Dibenzyl Fosaprepitant. This is subsequently converted to Monobenzyl Fosaprepitant through the selective removal of one of the benzyl (B1604629) groups. While effective, this pathway presents opportunities for optimization and the development of more direct and efficient synthetic strategies.

Another avenue for investigation is the use of alternative phosphorylating agents that can introduce a monobenzyl-protected phosphate (B84403) group in a single step. This would require the design and synthesis of novel reagents tailored for this specific transformation. The table below outlines potential research directions in this area.

| Research Direction | Potential Advantages | Key Challenges |

| Direct Monobenzylation of Fosaprepitant | Fewer synthetic steps, improved atom economy. | Achieving high regioselectivity to avoid dibenzylation. |

| Novel Monobenzylating Phosphorylating Agents | Single-step synthesis from Aprepitant. | Design and synthesis of stable and reactive reagents. |

| Enzymatic or Biocatalytic Approaches | High selectivity and milder reaction conditions. | Identifying and optimizing suitable enzymes. |

The development of such novel routes would not only be of academic interest but could also have significant implications for the industrial-scale production of Fosaprepitant, potentially leading to more cost-effective manufacturing processes.

Investigation of Alternative Phosphate Protecting Groups and their Impact on Prodrug Design

The benzyl group is a widely used protecting group for phosphates due to its relative stability and ease of removal by hydrogenolysis. In the context of Fosaprepitant, the monobenzyl ester serves as a crucial intermediate. However, the exploration of alternative phosphate protecting groups could lead to the development of novel prodrugs with altered physicochemical and pharmacokinetic properties.

The choice of protecting group can significantly influence a prodrug's solubility, stability, and rate of conversion to the active drug in vivo. Research into alternative protecting groups for the phosphate moiety of Fosaprepitant could involve the synthesis of a library of analogues with varying ester functionalities. These could include substituted benzyl groups, alkyl groups, or other functionalities known to be cleaved by different enzymatic or chemical mechanisms within the body.

The impact of these alternative protecting groups on the prodrug's properties could be systematically evaluated. For instance, the aqueous solubility of the resulting prodrugs could be compared, as well as their stability in plasma and their rate of conversion to Aprepitant by phosphatases. The following table summarizes key parameters for investigation.

| Protecting Group Class | Potential Impact on Prodrug Properties | Examples for Investigation |

| Substituted Benzyl Ethers | Modulated electronic properties affecting cleavage rates. | p-Methoxybenzyl (PMB), p-Nitrobenzyl (PNB) |

| Alkyl Esters | Varied steric hindrance and lipophilicity. | Methyl, Ethyl, t-Butyl |

| Acyloxyalkyl Esters | Potential for different enzymatic cleavage pathways. | Pivaloyloxymethyl (POM) |

| Silyl (B83357) Ethers | Tunable lability based on silyl substituents. | Trimethylsilyl (TMS), t-Butyldimethylsilyl (TBDMS) |

Such studies would provide valuable insights into the structure-activity relationships of Fosaprepitant analogues and could pave the way for the design of next-generation NK-1 receptor antagonist prodrugs with optimized delivery characteristics.

Potential for this compound or its Analogues in Early-Stage Drug Discovery Research (excluding therapeutic claims)

Beyond its role as a synthetic intermediate, this compound and its analogues could serve as valuable tools in early-stage drug discovery research. The presence of a single protecting group on the phosphate allows for further chemical modification at the unprotected hydroxyl group, opening up possibilities for the synthesis of novel molecular probes and research compounds.

For example, this compound could be derivatized with fluorescent tags or biotin (B1667282) labels. These labeled analogues could be used in in vitro assays to study the interaction of Fosaprepitant and its metabolites with cellular components, such as drug transporters or metabolizing enzymes. This could provide a deeper understanding of the pharmacokinetic profile of Fosaprepitant.

Furthermore, a library of this compound analogues with diverse functionalities could be synthesized and screened in high-throughput assays to identify compounds with interesting biological activities, not necessarily limited to NK-1 receptor antagonism. The partially protected phosphate offers a chemical handle for diversification, allowing for the exploration of new chemical space. The table below outlines potential research applications.

| Research Application | Description | Potential Insights |

| Molecular Probes | Synthesis of fluorescently or radioactively labeled this compound analogues. | Visualization of cellular uptake and distribution; identification of interacting proteins. |

| Pharmacokinetic Studies | Use as a stable precursor to generate Fosaprepitant in situ for metabolism studies. | Elucidation of metabolic pathways and identification of key enzymes. |

| Library Synthesis | Derivatization of the free phosphate hydroxyl to create a diverse set of new chemical entities. | Discovery of compounds with novel biological activities. |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Fosaprepitant in preclinical studies?

- Methodological Answer: Synthesis should follow established guidelines for prodrug development, including stability testing under physiological conditions (e.g., pH, temperature). Characterization requires HPLC for purity assessment (>98% by area under the curve) and NMR spectroscopy to confirm structural integrity . For novel derivatives (e.g., monobenzyl analogs), elemental analysis and mass spectrometry are critical. Reproducibility requires detailed reporting of reaction conditions (solvents, catalysts) and purification steps in supplementary materials .

Q. How is Fosaprepitant’s bioequivalence to oral aprepitant validated in pharmacokinetic studies?

- Methodological Answer: Bioequivalence studies use crossover trials in healthy volunteers, comparing plasma concentration-time profiles (AUC, Cmax, t½) of intravenous Fosaprepitant (115–150 mg) and oral aprepitant (125–165 mg). Statistical equivalence is confirmed if 90% confidence intervals for geometric mean ratios fall within 80%–125% . Population pharmacokinetic models should account for covariates like body weight and hepatic function .

Advanced Research Questions

Q. What statistical methods resolve contradictions in efficacy data between Fosaprepitant and other NK1 antagonists (e.g., Fosnetupitant)?

- Methodological Answer: Exploratory analyses using multiple imputation or last observation carried forward (LOCF) can address missing data in randomized trials . For head-to-head comparisons, Bayesian network meta-analyses integrate heterogeneous datasets, adjusting for differences in study populations (e.g., chemotherapy emetogenicity) and dosing schedules. Subgroup analyses (e.g., patients with mean brainstem dose ≥36 Gy) may reveal context-dependent efficacy .

Q. How do dosing regimens (e.g., weekly vs. triweekly) impact Fosaprepitant’s antiemetic efficacy in specific patient subgroups?

- Methodological Answer: Phase II/III trials should employ adaptive designs to optimize dosing. For example, in patients receiving concurrent radiotherapy and highly emetogenic chemotherapy (HEC), weekly Fosaprepitant (150 mg) showed superior delayed-phase efficacy (complete response rate: 64% vs. 47% control) compared to triweekly dosing, particularly in subgroups with high neurotoxicity risk . Interaction tests (e.g., Cox proportional hazards models) identify covariates influencing outcomes .

Q. What methodologies are used to assess Fosaprepitant’s cost-effectiveness in antiemetic protocols?

- Methodological Answer: Decision-analytic models (e.g., Markov chains) compare Fosaprepitant-containing regimens against standard care. Inputs include direct costs (drug acquisition, administration) and outcomes (quality-adjusted life years, QALYs). Probabilistic sensitivity analyses using Monte Carlo simulations quantify uncertainty in parameters like hospitalization rates for CINV .

Data Contradiction and Validation

Q. How can researchers address conflicting evidence on Fosaprepitant’s efficacy in bariatric surgery patients?

- Methodological Answer: Conduct dose-ranging studies extrapolating from oral aprepitant data (80 mg preoperatively). For IV Fosaprepitant, use physiologically based pharmacokinetic (PBPK) modeling to predict exposure in altered gastrointestinal anatomy. Validate with prospective trials measuring vomiting incidence at 24–48 hours post-surgery .

Q. What are the challenges in evaluating Fosaprepitant’s safety in renal/hepatic impairment populations?

- Methodological Answer: Use pharmacokinetic bridging studies with reduced doses (e.g., 115 mg) in patients with eGFR <30 mL/min or Child-Pugh B/C cirrhosis. Measure aprepitant clearance and metabolite accumulation via LC-MS/MS. Safety endpoints should include hepatic enzymes (ALT, AST) and serum creatinine .

Tables: Key Comparative Data

Guidelines for Reproducibility

- Experimental Replication: Provide raw chromatograms, NMR spectra, and pharmacokinetic curves in supplementary materials. For clinical trials, share de-identified IPD (Individual Participant Data) via repositories like ClinicalStudyDataRequest.com .

- Ethical Reporting: Disclose conflicts of interest and adhere to CONSORT guidelines for randomized trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.